3-(Furan-2-yl)-2-methylprop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-2-yl)-2-methylprop-2-en-1-amine is an organic compound belonging to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-2-methylprop-2-en-1-amine typically involves the reaction of furan derivatives with appropriate amine precursors. One common method is the condensation reaction between furan-2-carbaldehyde and 2-methylprop-2-en-1-amine under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-2-methylprop-2-en-1-amine undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: Reduction of the double bond in the prop-2-en-1-amine group can yield saturated amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used for substitution reactions on the furan ring.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, saturated amine derivatives, and various substituted furan compounds .
Scientific Research Applications
3-(Furan-2-yl)-2-methylprop-2-en-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-2-methylprop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The furan ring’s aromatic nature allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The prop-2-en-1-amine group can form hydrogen bonds and other interactions with biological molecules, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of 3-(Furan-2-yl)-2-methylprop-2-en-1-amine.
Furan-2-carboxylic acid: An oxidation product of the furan ring.
2-Methylprop-2-en-1-amine: A component of the prop-2-en-1-amine group.
Uniqueness
This compound is unique due to its combination of a furan ring and a prop-2-en-1-amine group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11NO |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(E)-3-(furan-2-yl)-2-methylprop-2-en-1-amine |
InChI |
InChI=1S/C8H11NO/c1-7(6-9)5-8-3-2-4-10-8/h2-5H,6,9H2,1H3/b7-5+ |
InChI Key |
PNGCJMIREFOPSJ-FNORWQNLSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CO1)/CN |
Canonical SMILES |
CC(=CC1=CC=CO1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.